molecular formula C14H10N2O3S B1229765 ITE CAS No. 448906-42-1

ITE

Cat. No.: B1229765
CAS No.: 448906-42-1
M. Wt: 286.31 g/mol
InChI Key: KDDXOGDIPZSCTM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of ITE is the Aryl Hydrocarbon Receptor (AhR) . AhR is a transcription factor that mediates the toxic effects of environmental pollutants .

Mode of Action

This compound is an endogenous agonist of AhR . It directly binds to AhR with a Ki of 3 nM , triggering AhR nuclear translocation and dimerization of AhR-ARNT . This enhances the binding of AhR to the CYP1A1 promoter , leading to upregulation of CYP1A1 and downregulation of AhR .

Biochemical Pathways

The activation of AhR by this compound affects the CYP1A1 pathway . CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body.

Pharmacokinetics

This compound has a molecular weight of 286.31 . It is insoluble in water and ethanol, but soluble in DMSO at 30mg/ml . The compound is stable at a storage temperature of 2-8°C . .

Result of Action

This compound’s activation of AhR leads to a decrease in antigen-specific T-cell proliferative responses . It also potently inhibits the growth of human pulmonary artery endothelial cells (HPAECs) at concentrations of 10 and 20 µM . Furthermore, this compound significantly suppresses the development of experimental autoimmune uveitis (EAU) in mice .

Action Environment

Environmental factors can influence the action of this compound. For instance, in a study involving mice, this compound was administered intraperitoneally at a dose of 10 mg/kg body weight, which was found to be the lowest dose providing maximum protection . The study also noted that this compound’s efficacy could be influenced by the light/dark cycle in the environment .

Biochemical Analysis

Biochemical Properties

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The binding of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate to AHR leads to the activation of this receptor, which in turn modulates the expression of various genes involved in xenobiotic metabolism, cell cycle regulation, and immune response.

Cellular Effects

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of AHR by methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can lead to changes in the expression of genes involved in detoxification processes, such as cytochrome P450 enzymes . Additionally, this compound has been shown to inhibit the migration of glioma cells, suggesting a potential role in cancer therapy .

Temporal Effects in Laboratory Settings

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. The long-term effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate on cellular function can be complex and multifaceted. For instance, prolonged exposure to this compound can lead to sustained activation of AHR, resulting in persistent changes in gene expression and cellular metabolism . These long-term effects may have implications for the use of this compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can vary with different dosages in animal models. At low doses, this compound has been shown to activate AHR and modulate gene expression without causing significant toxicity. At higher doses, methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can induce toxic effects, including liver damage and immune suppression . These findings highlight the importance of careful dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate is involved in several metabolic pathways, primarily through its interaction with AHR. Upon activation of AHR, this compound can influence the expression of various enzymes involved in xenobiotic metabolism, including cytochrome P450 enzymes . These enzymes play a crucial role in the detoxification of harmful substances and the metabolism of drugs, highlighting the potential of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate in modulating metabolic processes.

Transport and Distribution

The transport and distribution of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate within cells and tissues are influenced by its interaction with specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells . Once inside the cell, methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate is an important determinant of its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with AHR and other intracellular proteins . Additionally, the translocation of the AHR complex to the nucleus upon activation by methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate highlights the dynamic nature of its subcellular localization and its role in modulating gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ITE typically involves the reaction of indole-3-carboxaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring. The final step involves esterification to yield the ethyl ester form of this compound. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ITE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

ITE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ITE

This compound is unique due to its potent immunosuppressive activity and high affinity for AhR. Unlike other similar compounds, this compound has shown significant potential in reducing inflammatory cytokines and inducing regulatory T cells, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-19-14(18)11-7-20-13(16-11)12(17)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDXOGDIPZSCTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405386
Record name Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448906-42-1
Record name 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=448906-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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